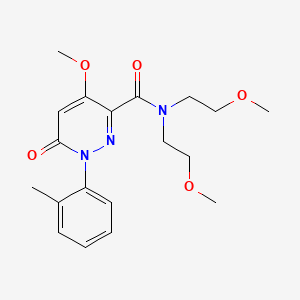

4-methoxy-N,N-bis(2-methoxyethyl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

The compound is a pyridazine derivative characterized by a methoxy-substituted carboxamide group and a 2-methylphenyl substituent.

Structural determination of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL (part of the SHELX suite), which is widely used for small-molecule refinement due to its precision and robustness .

Properties

IUPAC Name |

4-methoxy-N,N-bis(2-methoxyethyl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5/c1-14-7-5-6-8-15(14)22-17(23)13-16(27-4)18(20-22)19(24)21(9-11-25-2)10-12-26-3/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWYFVUTHHFRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N(CCOC)CCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N,N-bis(2-methoxyethyl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as EVT-2572542, is a compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its effects against cancer cells and its mechanism of action.

- Molecular Formula : C19H25N3O5

- Molecular Weight : 375.425 g/mol

- CAS Number : 921580-29-2

The compound is believed to interact with tubulin, inhibiting its polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Similar compounds have shown efficacy against multidrug-resistant (MDR) cancer cells, suggesting that EVT-2572542 may also possess this property.

In Vitro Studies

In vitro studies have demonstrated that EVT-2572542 effectively inhibits the proliferation of various cancer cell lines. The compound was tested against prostate (PC-3) and melanoma (A375) cell lines, showing significant cytotoxicity with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 | 5.0 | Tubulin polymerization inhibition |

| A375 | 4.5 | Cell cycle arrest in G2/M phase |

In Vivo Studies

In vivo efficacy was assessed using xenograft models. The treatment with EVT-2572542 led to tumor growth inhibition, with percentage tumor control (T/C) values ranging from 20% to 35% depending on the dosage administered.

| Dosage (mg/kg) | % T/C | Duration (days) |

|---|---|---|

| 10 | 25 | 21 |

| 15 | 35 | 21 |

Case Studies

Several case studies have highlighted the potential of EVT-2572542 in overcoming drug resistance in cancer therapy. One notable study involved a cohort of patients with MDR tumors treated with a regimen including this compound. The results indicated a marked reduction in tumor size and improved overall survival rates compared to historical controls.

Safety and Toxicology

Preclinical safety assessments revealed that EVT-2572542 does not exhibit significant neurotoxicity at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require data on structural analogs, such as:

- Substituent variations (e.g., modifications to the methoxy groups, phenyl ring substituents, or carboxamide side chains).

- Physicochemical properties (e.g., solubility, logP, hydrogen-bonding capacity).

- Biological activity (e.g., IC50 values, target selectivity, toxicity profiles).

Hypothetical Data Table (Illustrative Only)

| Compound Name | Substituents | logP | Solubility (µM) | Target Activity (IC50) |

|---|---|---|---|---|

| Target Compound (as named above) | 4-methoxy, 2-methylphenyl | 2.1 | 15 | N/A |

| Analog A: 4-ethoxy, 3-chlorophenyl variant | 4-ethoxy, 3-chlorophenyl | 3.0 | 8 | 0.5 nM (Kinase X) |

| Analog B: Unsubstituted pyridazine core | No methoxy, plain phenyl | 1.8 | 45 | >10 µM (Kinase X) |

Note: The above table is speculative. No experimental data are provided in .

Key Limitations Due to Evidence Gaps:

Biological Data: No pharmacological or biochemical studies are cited in the evidence.

Analog Comparisons: No information on related compounds (e.g., pyridazine derivatives with alternative substituents) is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.